molecular formula C13H18O2 B180904 1-(4-Isobutoxyphenyl)propan-1-one CAS No. 354539-62-1

1-(4-Isobutoxyphenyl)propan-1-one

Cat. No. B180904
M. Wt: 206.28 g/mol
InChI Key: WOMFDTNCXZUJPM-UHFFFAOYSA-N
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Description

1-(4-Isobutoxyphenyl)propan-1-one is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for 1-(4-Isobutoxyphenyl)propan-1-one is 1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3 . This indicates the molecular structure of the compound. The compound has a total of 14 heavy atoms .


Physical And Chemical Properties Analysis

1-(4-Isobutoxyphenyl)propan-1-one has a molecular weight of 206.28 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its relative lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 190.135765193 g/mol . The topological polar surface area of the compound is 17.1 Ų .

properties

IUPAC Name

1-[4-(2-methylpropoxy)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMFDTNCXZUJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356750
Record name 1-(4-isobutoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isobutoxyphenyl)propan-1-one

CAS RN

354539-62-1
Record name 1-(4-isobutoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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